10-Nitronoracronycin

Description

Contextualization within Acridinone (B8587238) Chemical Biology Research

10-Nitronoracronycin is classified under the broader category of acridinones, compounds known for their biological activities, particularly in the context of anticancer research. ontosight.ai The field of acridinone chemical biology explores the chemical properties of these compounds and their interactions with biological systems to understand their mechanisms of action and potential therapeutic applications. researchgate.netrsc.orgrsc.org Acridone (B373769) derivatives can interact with biomolecules such as DNA and proteins, which is thought to be linked to their biological activity. Research in this area seeks to identify and characterize novel acridone structures, investigate their synthesis, and evaluate their biological effects, including cytotoxicity, enzyme inhibition, and modulation of cellular processes. researchgate.netjocpr.comrsc.org The presence of specific functional groups on the acridone backbone, such as the nitro group in 10-Nitronoracronycin, contributes to their physicochemical properties and biological activity. ontosight.ai

Historical Perspective of Acronycine and its Analogues in Preclinical Investigation

Acronycine, a pyranoacridone alkaloid, was first isolated in 1948 and later shown to possess promising activity against a range of solid tumors in 1966. nih.govaacrjournals.orgeurekaselect.com This natural product, isolated from Acronychia baueri, demonstrated a broad experimental antitumor spectrum and activity by oral administration in preclinical studies. aacrjournals.orgnih.govscribd.com Despite its initial promise, clinical trials in 1983 yielded disappointing results, likely due to its moderate potency and poor water solubility. nih.goveurekaselect.comresearchgate.netiiarjournals.org

The limitations of acronycine spurred the development of synthetic analogues with improved properties. eurekaselect.comnih.govresearchgate.net Research into acronycine analogues has explored modifications to the pyran ring and the addition of fused aromatic rings, leading to derivatives with enhanced antitumor activity and potency in preclinical models. eurekaselect.comresearchgate.net The isolation of acronycine epoxide, an unstable molecule, suggested a potential bioactivation pathway for acronycine. nih.goveurekaselect.comresearchgate.netresearchgate.net Studies on benzo[b]acronycine derivatives, for instance, have shown marked activity in orthotopic models of human cancers, with a mechanism of action involving DNA alkylation. nih.goveurekaselect.comnih.govresearchgate.netiiarjournals.orgresearchgate.net These historical investigations into acronycine and its analogues provided a foundation for exploring the therapeutic potential of related acridinone structures.

Rationale for Advanced Academic Exploration of 10-Nitronoracronycin

The continued academic exploration of compounds like 10-Nitronoracronycin is driven by the potential for discovering novel therapeutic agents within the acridinone class. ontosight.ai Given the diverse biological activities observed for acridone derivatives, including anticancer properties, investigating specific substituted analogues such as 10-Nitronoracronycin allows for a deeper understanding of structure-activity relationships (SAR). researchgate.netjocpr.com The presence of the nitro group at the 10-position in 10-Nitronoracronycin represents a specific structural variation that can influence its physicochemical properties and biological interactions. ontosight.ai

Research on nitrated organic compounds has shown that the nitro group can play a significant role in biological activity, sometimes acting as a pharmacophore or enhancing activity indirectly. nih.gov The synthesis and evaluation of nitronoracronycine derivatives, including 10-nitronoracronycin, have been reported in the literature, indicating an interest in understanding the impact of nitro substitution on the noracronycine (B83189) framework. researchgate.netresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua Advanced academic exploration aims to elucidate the specific biological activities of 10-Nitronoracronycin, its mechanism of action, and compare its properties to acronycine and other analogues to identify potential therapeutic leads or gain fundamental insights into acridinone chemical biology. ontosight.airesearchgate.net

Research Findings related to 10-Nitronoracronycin

Research on 10-Nitronoracronycin has included its synthesis and evaluation for biological activity. The synthesis of 10-nitronoracronycin has been reported, starting from precursors such as 1,3-dihydroxy-10-methyl-6-nitroacridinone. researchgate.netresearchgate.netresearchgate.netdntb.gov.ua Screening tests have been conducted to assess the cytotoxicity of 10-nitronoracronycin. researchgate.netresearchgate.netresearchgate.net

Based on available information, 10-nitronoracronycin has shown cytotoxicity in screening tests against transplantation tumor leukemia P 388. researchgate.netresearchgate.netresearchgate.net This indicates that the compound possesses biological activity that warrants further investigation within the scope of academic research.

Cytotoxicity Data for Selected Acridone Derivatives

| Compound | Cell Line | Activity/Finding | Source |

| 10-Nitronoracronycin | Leukemia P 388 | Cytotoxic activity | researchgate.netresearchgate.netresearchgate.net |

| 11-Nitronoracronycin (B148379) | Leukemia P 388 | Cytotoxic activity | researchgate.netresearchgate.netresearchgate.net |

| 1,3-dihydroxy-10-methyl-5-nitroacridinone | Leukemia P 388 | Cytotoxic activity | researchgate.netresearchgate.netresearchgate.net |

| 1,3-dimethoxy-10-methyl-6-nitroacridinone | Leukemia P 388 | Cytotoxic activity | researchgate.netresearchgate.netresearchgate.net |

| 1,3-dimethoxy-10-methyl-nitroacridinone | Leukemia P 388 | Inactive | researchgate.net |

This table summarizes some of the cytotoxicity findings reported in the context of studies that included the synthesis and evaluation of 10-nitronoracronycin and related compounds. researchgate.netresearchgate.netresearchgate.net

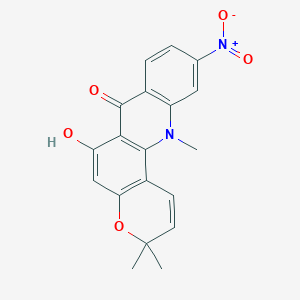

Structure

3D Structure

Properties

CAS No. |

133761-42-9 |

|---|---|

Molecular Formula |

C19H16N2O5 |

Molecular Weight |

352.3 g/mol |

IUPAC Name |

6-hydroxy-3,3,12-trimethyl-10-nitropyrano[2,3-c]acridin-7-one |

InChI |

InChI=1S/C19H16N2O5/c1-19(2)7-6-12-15(26-19)9-14(22)16-17(12)20(3)13-8-10(21(24)25)4-5-11(13)18(16)23/h4-9,22H,1-3H3 |

InChI Key |

CLHDMYCBLUDRPM-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4)[N+](=O)[O-])C)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CC(=C4)[N+](=O)[O-])C)O)C |

Other CAS No. |

133761-42-9 |

Synonyms |

10-nitronoracronycin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 10 Nitronoracronycin

Established Synthetic Pathways for 10-Nitronoracronycin

The primary route to 10-nitronoracronycin involves the reaction of a nitro-substituted dihydroxy-methylacridinone with an appropriate alkyne. The position of the nitro group on the acridinone (B8587238) precursor dictates the final position of this substituent on the noracronycin framework.

Synthesis from 1,3-Dihydroxy-10-methyl-5-nitroacridinone and 2-Chloro-2-methyl-3-butyne

The synthesis of 10-nitronoracronycin can be achieved starting from 1,3-dihydroxy-10-methyl-5-nitroacridinone. This precursor is reacted with 2-chloro-2-methyl-3-butyne to construct the dimethylpyran ring fused to the acridinone core. This reaction is a key step in the formation of the tetracyclic system of nitronoracronycin. nih.gov

Synthesis from 1,3-Dihydroxy-10-methyl-6-nitroacridinone and 2-Chloro-2-methyl-3-butyne

An alternative and notable synthesis of 10-nitronoracronycin has been reported starting from 1,3-dihydroxy-10-methyl-6-nitroacridinone. nih.gov This isomer of the nitroacridinone precursor also undergoes reaction with 2-chloro-2-methyl-3-butyne to yield 10-nitronoracronycin. nih.gov This particular pathway highlights the reactivity of the dihydroxyacridinone system and its utility in the synthesis of complex heterocyclic compounds.

Comparative Synthesis of Positional Isomers and Related Nitronoracronycines

The synthetic strategies for 10-nitronoracronycin can be better understood in the context of the synthesis of its positional isomers. The general approach remains similar, with the variation in the starting nitroacridinone determining the final product.

Synthetic Approaches for 9-Nitronoracronycine

The synthesis of 9-nitronoracronycin is accomplished through the reaction of 1,3-dihydroxy-10-methyl-7-nitroacridone with 2-chloro-2-methyl-3-butyne. nih.gov This process mirrors the synthesis of the 10-nitro isomer, demonstrating a consistent synthetic strategy for accessing different nitronoracronycin derivatives.

Synthetic Approaches for 8-Nitronoracronycine

The synthesis of 8-nitronoracronycin has also been a subject of chemical investigation. acs.orgacs.org The general synthetic principle involves the condensation of an appropriately substituted acridinone precursor to construct the final pyranoacridone structure.

Strategies for Acronycine-Type Chemical Modification and Analogue Generation

The acronycine scaffold offers a versatile platform for chemical modifications aimed at generating a diverse range of analogs. These modifications are strategically implemented to explore structure-activity relationships. Key strategies include variations in the core scaffold, derivatization through methylation, and the investigation of "nor" derivatives.

Molecular Variations of the Acronycine Scaffold

The fundamental structure of acronycine has been subjected to numerous molecular variations to generate novel analogs. A significant area of exploration has been the development of benzo[a], [b], and [c]acronycin analogs. nih.gov These modifications involve the fusion of an additional benzene (B151609) ring to the acronycine core, which has been shown to influence the compound's biological activity. The development of these benzoacronycin derivatives was partly prompted by evidence suggesting that acronycine interacts with DNA. nih.gov

Another key strategy for molecular variation involves modifications to the pyran ring of the acronycine structure. Research has demonstrated that alterations at this site can lead to compounds with enhanced properties. Furthermore, hybrid compounds have been synthesized by associating the acridone (B373769) or benzo[b]acridone chromophore of acronycine derivatives with other chemical moieties, such as the epoxyfuran alkylating unit found in psorospermin. nih.gov

Table 1: Examples of Molecular Variations of the Acronycine Scaffold

| Variation Type | Example Analog | Key Structural Change | Reference |

| Benzo Annelation | Benzo[b]acronycin | Fusion of a benzene ring | nih.govnih.gov |

| Pyran Ring Modification | 1,2-Diacyloxy-1,2-dihydroacronycin | Introduction of diacyloxy groups | nih.gov |

| Hybrid Compounds | Acridone-epoxyfuran hybrids | Combination with an epoxyfuran unit | nih.gov |

Derivatization through Methylation at Specific Positions

Methylation represents a fundamental derivatization technique within the acronycin family of compounds. The primary distinction between acronycin and its "nor" counterparts lies in the presence or absence of a methyl group at the nitrogen atom of the acridone core. The conversion of a noracronycin derivative to its corresponding acronycin analog is typically achieved through a methylation reaction.

Investigations of "Nor" Derivatives and Their Chemical Accessibility

The "nor" derivatives of acronycin, which lack the N-methyl group, are key intermediates and subjects of investigation in their own right. The chemical accessibility of these "nor" compounds is fundamental to the synthesis of a wide array of acronycin analogs, including 10-Nitronoracronycin.

The synthesis of nitrated noracronycin derivatives, such as 10-Nitronoracronycin, starts from appropriately substituted acridinone precursors. For instance, the synthesis of 10- and 11-nitronoracronycins has been reported to proceed from 1,3-dihydroxy-10-methyl-6-nitroacridinone and 1,3-dihydroxy-10-methyl-5-nitroacridinone, respectively. These precursors are reacted with 2-chloro-2-methyl-3-butyne to construct the pyran ring characteristic of the acronycin scaffold.

The accessibility of these "nor" derivatives is therefore dependent on the successful synthesis of the required substituted acridinone starting materials. The subsequent reactions to form the final noracronycin structure provide a versatile platform for further chemical manipulation, including the aforementioned methylation to yield the corresponding acronycin derivatives. The investigation into these "nor" compounds is crucial for understanding the foundational chemistry of this class of molecules and for providing the necessary building blocks for more complex analogs.

Table 2: Precursors for the Synthesis of Nitronoracronycin Isomers

| Target Compound | Acridinone Precursor | Reagent for Pyran Ring Formation |

| 10-Nitronoracronycin | 1,3-dihydroxy-10-methyl-6-nitroacridinone | 2-chloro-2-methyl-3-butyne |

| 11-Nitronoracronycin (B148379) | 1,3-dihydroxy-10-methyl-5-nitroacridinone | 2-chloro-2-methyl-3-butyne |

Mechanistic Insights into 10 Nitronoracronycin S Biological Actions

Elucidation of Molecular Targets and Binding Interactions

The planar, polycyclic aromatic structure of the acronycin scaffold is a key determinant of its interaction with cellular macromolecules, particularly DNA. The addition of a nitro group can further modulate these interactions.

DNA intercalators are typically planar, aromatic molecules that can insert themselves between the base pairs of the DNA double helix. wikipedia.orgpatsnap.com This action can disrupt DNA replication and transcription, ultimately leading to cell death. wikipedia.orgpatsnap.com The acronycin structure is conducive to such interactions. The presence of a nitro group, a strong electron-withdrawing moiety, can influence the electronic properties of the aromatic system and potentially enhance its affinity for the electron-rich environment of DNA base pairs. Some 1-nitro-9-aminoacridine derivatives, which share structural similarities with 10-Nitronoracronycin, are believed to act by cross-linking DNA after metabolic activation, a process facilitated by the nitro group. nih.gov Studies on other nitroaromatic compounds have also suggested that the nitro-functionality is important for DNA binding. nih.gov

Table 1: Postulated DNA Intercalation Parameters for 10-Nitronoracronycin (Note: This data is hypothetical and extrapolated from related compounds for illustrative purposes.)

| Parameter | Predicted Value/Effect | Rationale |

| Binding Affinity (Kd) | Low micromolar range | Based on the planar aromatic core of noracronycin. |

| Unwinding Angle | 15-20 degrees | Typical for polycyclic aromatic intercalators. |

| Stabilization | π-π stacking and electrostatic interactions | The nitro group may enhance electrostatic interactions. |

Topoisomerase I is an enzyme that resolves DNA supercoiling during replication and transcription by creating single-strand breaks. wikipedia.orgebrary.net Inhibitors of this enzyme stabilize the transient DNA-topoisomerase I complex, leading to DNA damage and apoptosis. wikipedia.orgebrary.net Certain nitrated compounds, such as nitrated indenoisoquinolines, have demonstrated potent topoisomerase I inhibitory activity, with the nitro group being important for this action. nih.govresearchgate.net It is plausible that 10-Nitronoracronycin could similarly interact with the DNA-topoisomerase I complex, with the nitro group contributing to the stability of this ternary structure.

Topoisomerase II functions by creating transient double-strand breaks in DNA to manage topology. wikipedia.orgebrary.net Inhibition of this enzyme can also lead to the accumulation of DNA damage and cell death. wikipedia.orgebrary.net While direct evidence for acronycin derivatives as potent topoisomerase II inhibitors is less established, some DNA intercalators are known to interfere with the function of this enzyme. wikipedia.orgebrary.net The presence of a nitro group could potentially influence this activity, as nitric oxide, a related nitrogen-containing species, has been shown to inhibit topoisomerase II activity. nih.gov

Table 2: Predicted IC50 Values for Topoisomerase Inhibition by 10-Nitronoracronycin (Note: This data is hypothetical and based on the activities of other nitroaromatic compounds.)

| Enzyme | Predicted IC50 (µM) | Comparison to Known Inhibitors |

| Topoisomerase I | 1 - 10 | Potentially comparable to some camptothecin analogs. |

| Topoisomerase II | > 20 | Likely a weaker inhibitor compared to etoposide. |

Structure Activity Relationships Sar and Computational Approaches

Qualitative Structure-Activity Relationship Studies

Qualitative SAR studies focus on identifying the impact of specific structural modifications on the biological activity of 10-Nitronoracronycin and related acridone (B373769) derivatives. These studies have provided valuable insights into the roles of the nitro group's positioning, methylation patterns, and other structural motifs.

The position of the nitro group on the acridone scaffold is a critical determinant of the biological activity of nitroacridone derivatives. While direct studies on various positional isomers of nitronoracronycin are limited, research on other nitroaromatic compounds consistently highlights the importance of the nitro group's location. For instance, in nitroarenes, the position of the nitro group significantly affects their mutagenicity, which is linked to the ease of reductive metabolic activation and the subsequent formation of DNA adducts. nih.govdigitellinc.com The electron-withdrawing nature of the nitro group can influence the electronic distribution within the acridone ring system, thereby affecting its interaction with biological targets. mdpi.com Studies on other heterocyclic compounds have shown that the placement of a nitro group at different positions can dramatically alter the compound's anti-inflammatory or vasorelaxant properties. mdpi.com For acridone derivatives, a nitro group at the 4th position of a phenyl ring attached to the core structure has been shown to result in more potent anti-cancer activity. nih.gov This suggests that the placement of the nitro group at the C-10 position in 10-Nitronoracronycin is likely a key factor in its specific biological profile.

The biological efficacy of acridone derivatives, including 10-Nitronoracronycin, is not solely dependent on the nitro group or methylation but is also influenced by the presence and nature of other structural motifs. The planar tricyclic system of the acridone core is a crucial feature, enabling these molecules to intercalate between DNA base pairs, which is a common mechanism of action for many anticancer agents. researchgate.net The nature and length of substituents at the N10 position of the acridone ring have been shown to be important for activity. For example, an increase in the length of an alkyl chain from a propyl to a butyl group at the N10 position of certain acridone derivatives led to a significant enhancement in anti-cancer activity. nih.gov Furthermore, the presence of electron-donating groups on the acridone moiety has been correlated with increased activity, possibly due to more effective interaction with DNA. rsc.org

| Structural Motif | Influence on Biological Efficacy | Supporting Evidence from Related Compounds |

| Planar Acridone Core | Essential for DNA intercalation and anticancer activity. | Acridone derivatives are known DNA intercalators. researchgate.net |

| N10-Substituent | Length and nature of the substituent modulate potency. | Increased alkyl chain length at N10 enhances anticancer activity. nih.gov |

| Electron-donating Groups | Can increase activity. | 7- or 8-substituted acridines with electron-donating groups show higher activity. rsc.org |

| Nitro Group at C-4 (on a phenyl substituent) | Associated with more potent anti-cancer activity. | N10-substituted acridones with a 4-nitrophenyl group are potent. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that drive their efficacy.

Several QSAR studies have been conducted on acridone derivatives to develop predictive models for their cytotoxic activity. scialert.net These models typically use a range of molecular descriptors, such as constitutional, topological, and quantum-chemical parameters, to quantify the structural features of the molecules. For nitroaromatic compounds, QSAR models have been successfully developed to predict their toxicity. mdpi.comirb.hrnih.govnih.gov These models often incorporate descriptors related to hydrophobicity, electronic properties (like HOMO and LUMO energies), and steric factors. In the context of acridone derivatives, QSAR models have highlighted the importance of factors like the flexibility of substituent sidechains and the presence of heteroatoms. scialert.net The development of robust QSAR models for nitroacridones, including 10-Nitronoracronycin, can significantly aid in the virtual screening and optimization of new anticancer drug candidates.

Spectral-SAR is a more recent computational methodology that extends traditional QSAR analysis. It aims to provide a more detailed understanding of the ligand-receptor interactions by analyzing the "spectral" or energetic landscape of molecular activities. The Quantum-SAR (QuaSAR) extension of this method introduces the concept of a "conversion factor" to account for the inter-conversion of molecular effects, offering insights into the influential or detrimental role of specific structural features in a causal manner. nih.govnih.govresearchgate.net While the direct application of Spectral-SAR to 10-Nitronoracronycin has not been reported, its application to other classes of anticancer compounds, such as polyphenols, demonstrates its potential. nih.govnih.govresearchgate.net This methodology could be employed to analyze a series of nitronoracronycin analogs to identify the key molecular pairs that drive their biological activity and to understand the subtle energetic differences that determine their potency and selectivity.

Advanced Computational Chemistry in Drug Design

The strategic application of computational chemistry is pivotal in accelerating the drug design and development process. By simulating molecular interactions and predicting the biological activity of compounds, these methods significantly reduce the time and resources required for experimental studies. For a compound like 10-Nitronoracronycin, such approaches could elucidate its mechanism of action and guide the design of more potent and selective derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a ligand (the drug candidate) to the active site of a target protein. This information is critical for understanding the basis of molecular recognition and for predicting the affinity of the ligand for its target.

For 10-Nitronoracronycin, molecular docking studies would be instrumental in identifying its potential biological targets. By simulating its interaction with various proteins implicated in disease pathways, researchers could generate hypotheses about its mechanism of action. Key data points from such simulations would include:

Binding Affinity: A score that estimates the strength of the interaction between 10-Nitronoracronycin and the target protein.

Binding Pose: The specific orientation and conformation of the compound within the protein's binding site.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other non-covalent bonds with the ligand.

Currently, there are no published studies detailing the molecular docking of 10-Nitronoracronycin with any specific biological target.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model represents the key features of a ligand, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is developed for a series of active compounds, it can be used as a 3D query to search large chemical databases for novel molecules with similar features. This process, known as virtual screening, can rapidly identify potential new drug candidates. In the case of 10-Nitronoracronycin, a pharmacophore model could be constructed based on its known cytotoxic activity. This model could then be employed to:

Identify other compounds with the potential for similar biological activity.

Guide the design of new analogs of 10-Nitronoracronycin with improved potency or selectivity.

As of now, no specific pharmacophore models for 10-Nitronoracronycin have been reported in the scientific literature.

Conformational Analysis and the Role of Chirality in Bioactivity

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The specific three-dimensional shape, or conformation, of a drug molecule is often crucial for its ability to bind to its biological target.

Furthermore, if a molecule is chiral, meaning it exists as two non-superimposable mirror images (enantiomers), the two enantiomers can have vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other.

A thorough conformational analysis of 10-Nitronoracronycin would involve:

Identifying the most stable low-energy conformations of the molecule.

Investigating the energy barriers to rotation around its flexible bonds.

If applicable, studying the distinct conformations and potential biological activities of its different stereoisomers.

Detailed studies on the conformational preferences and the potential role of chirality in the bioactivity of 10-Nitronoracronycin are yet to be published.

Future Directions and Emerging Research Opportunities

Strategic Development of Novel Synthetic Analogues with Enhanced Activity

The development of novel synthetic analogues of 10-Nitronoracronycin is a primary objective to enhance its therapeutic index. Building on the foundational understanding of acronycin derivatives, medicinal chemists can strategically modify the 10-Nitronoracronycin scaffold to improve potency, selectivity, and pharmacokinetic properties.

One promising avenue is the synthesis of benzo[a], [b], and [c]acronycine analogues of 10-Nitronoracronycin. nih.gov This approach has proven successful for the parent compound acronycine, leading to derivatives with significantly increased potency. nih.gov For instance, the diester derivative of 1,2-dihydrobenzo[b]acronycine, S23906-1, was identified as a highly potent anticancer agent and has progressed to clinical trials. researchgate.neteurekaselect.com Similar modifications to the 10-Nitronoracronycin structure could yield analogues with superior anticancer activity.

Another key strategy involves the synthesis of hybrid compounds. By conjugating the acridone (B373769) core of 10-Nitronoracronycin with other pharmacologically active moieties, it may be possible to create multifunctional agents with novel mechanisms of action. nih.gov For example, hybrid molecules incorporating elements of other DNA-alkylating agents have shown potent antiproliferative activities. nih.gov

The synthesis and evaluation of these new derivatives will be guided by structure-activity relationship (SAR) studies. A systematic exploration of substitutions on the acridone ring and modifications of the side chains will provide valuable insights into the structural requirements for optimal anticancer activity.

Comprehensive Preclinical Efficacy Studies in Diverse Biological Models

To ascertain the therapeutic potential of 10-Nitronoracronycin and its novel analogues, comprehensive preclinical efficacy studies across a diverse range of biological models are imperative. These studies will provide crucial data on the compound's antitumor activity and its spectrum of action.

Initial in vitro screening should be conducted against a broad panel of human cancer cell lines, representing various tumor types. nih.gov This will help identify the cancer types most sensitive to 10-Nitronoracronycin and its derivatives. For instance, a study on novel acridone derivatives demonstrated significant antiproliferative activity against 60 different human cancer cell lines. nih.gov

Promising candidates from in vitro studies should then be advanced to in vivo testing in established animal models of cancer. Orthotopic models, where human tumor cells are implanted into the corresponding organ in immunodeficient mice, are particularly valuable as they more accurately mimic the tumor microenvironment and metastatic spread. nih.govnih.gov The acronycin derivative S23906-1 demonstrated marked antitumor activity in orthotopic models of human lung, ovarian, and colorectal cancers. nih.gov Similar robust preclinical models should be employed to evaluate 10-Nitronoracronycin analogues.

The evaluation in these models should include assessments of tumor growth inhibition, regression, and impact on metastasis. nih.gov These preclinical findings will be critical in establishing a strong rationale for any future clinical investigation.

Advanced Mechanistic Investigations to Fully Elucidate Action Pathways

A thorough understanding of the molecular mechanism of action is fundamental to the rational development of any anticancer agent. For 10-Nitronoracronycin, it is hypothesized that its activity, like other acronycin derivatives, may involve interactions with DNA. nih.gov Advanced mechanistic studies are required to confirm this and to fully delineate the pathways through which it exerts its cytotoxic effects.

Initial investigations should focus on determining if 10-Nitronoracronycin and its analogues form covalent adducts with DNA. nih.gov Studies on the acronycin derivative S23906-1 correlated its activity with its ability to alkylate DNA, specifically reacting with the N-2 amino group of guanine (B1146940) in the minor groove. nih.gov Similar detailed studies are needed for 10-Nitronoracronycin.

Beyond DNA interaction, the broader cellular effects of 10-Nitronoracronycin need to be explored. This includes investigating its impact on key cellular processes such as cell cycle progression and apoptosis. researchgate.net Some acridone derivatives have been shown to induce cell cycle arrest and trigger programmed cell death. researchgate.net Techniques such as flow cytometry and Western blotting can be employed to study these effects in detail.

Furthermore, identifying the specific molecular targets of 10-Nitronoracronycin is a critical goal. While DNA is a likely target, the compound may also interact with other cellular proteins. Modern chemical biology and proteomic approaches can be utilized to identify the direct binding partners of 10-Nitronoracronycin within the cell.

Integration of High-Throughput Screening and Advanced Computational Methodologies

To accelerate the discovery and optimization of 10-Nitronoracronycin-based drug candidates, the integration of high-throughput screening (HTS) and advanced computational methodologies is essential. These approaches can significantly streamline the drug development process.

HTS platforms can be employed to rapidly screen large libraries of 10-Nitronoracronycin analogues for their anticancer activity. semanticscholar.org This allows for the efficient identification of "hit" compounds with desirable biological profiles. HTS can be performed using various cell-based assays that measure parameters such as cell viability, proliferation, and apoptosis. mdpi.com

In parallel, advanced computational methods can be used to guide the design of novel analogues and to understand their interactions with biological targets. patsnap.com Molecular modeling techniques, such as docking simulations, can predict how different 10-Nitronoracronycin derivatives bind to potential targets like DNA. patsnap.com Quantitative structure-activity relationship (QSAR) modeling can be used to correlate the chemical structures of the analogues with their biological activities, providing predictive models for designing more potent compounds. patsnap.com

Virtual screening is another powerful computational tool that can be used to search large virtual libraries of compounds to identify those with a high probability of binding to the target of interest. openmedicinalchemistryjournal.com This in silico approach can prioritize a smaller, more manageable number of compounds for synthesis and biological testing, thereby saving time and resources. emanresearch.org

By combining the empirical data from HTS with the predictive power of computational chemistry, researchers can adopt a more rational and efficient approach to the development of 1 a new generation of 10-Nitronoracronycin-based anticancer drugs.

Q & A

Q. What are the established synthetic pathways for 10-Nitronoracronycin, and how are its structural features validated?

- Methodological Answer :

- Synthesis typically involves multi-step organic reactions (e.g., nitration of precursor compounds under controlled conditions).

- Characterization requires spectroscopic techniques (NMR for stereochemical analysis, HRMS for molecular weight confirmation) and chromatographic purity assessment (HPLC ≥95% purity) .

- Example workflow:

Synthesis : Optimize nitration conditions (e.g., HNO₃/H₂SO₄ ratios, temperature) to avoid over-nitration.

Purification : Use silica gel chromatography with gradient elution.

Validation : Compare NMR shifts with literature data for noracronycin derivatives .

Q. What in vitro assays are recommended to evaluate the biological activity of 10-Nitronoracronycin?

- Methodological Answer :

- Use cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) with IC₅₀ calculations.

- Include positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) to ensure statistical significance .

- For mechanistic studies, pair with flow cytometry (apoptosis detection via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation) .

Q. How can researchers ensure reproducibility in 10-Nitronoracronycin studies?

- Methodological Answer :

- Document reaction conditions exhaustively (solvent purity, catalyst batches, temperature fluctuations).

- Follow NIH guidelines for preclinical reporting, including cell line authentication and statistical power analysis .

- Share raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials for peer validation .

Advanced Research Questions

Q. How to resolve contradictions in reported mechanisms of action for 10-Nitronoracronycin?

- Methodological Answer :

- Conduct systematic reviews to identify gaps (e.g., conflicting results in DNA intercalation vs. topoisomerase inhibition).

- Design comparative studies:

- Use isogenic cell lines (e.g., TOP1-knockout vs. wild-type) to isolate target effects.

- Apply omics approaches (transcriptomics/proteomics) to map pathway disruptions .

- Validate hypotheses via dose-response assays and competitive inhibition experiments .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy of 10-Nitronoracronycin?

- Methodological Answer :

- Optimize pharmacokinetic parameters:

- Assess bioavailability via LC-MS plasma profiling.

- Modify formulation (e.g., liposomal encapsulation) to enhance tumor targeting .

- Use orthotopic xenograft models instead of subcutaneous implants for clinically relevant metastasis studies.

- Incorporate biomarkers (e.g., circulating tumor DNA) to correlate in vivo responses with mechanistic data .

Q. How can computational modeling improve the design of 10-Nitronoracronycin derivatives?

- Methodological Answer :

- Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities for topoisomerase II or DNA grooves.

- Use QSAR models to prioritize derivatives with optimal logP (1.5–3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration.

- Validate predictions with synthetic analogs and in vitro activity screens .

Data Contradiction Analysis Framework

| Step | Action | Tools/References |

|---|---|---|

| 1. Identify Discrepancies | Compare published IC₅₀ values, mechanistic claims. | Systematic review protocols |

| 2. Hypothesis Generation | Propose competing mechanisms (e.g., redox cycling vs. enzyme inhibition). | Pathway enrichment analysis |

| 3. Experimental Testing | Use CRISPR-edited cell lines or isotopic labeling. | NIH preclinical guidelines |

| 4. Data Synthesis | Meta-analysis of dose-response curves across studies. | PRISMA checklist |

Key Considerations for Experimental Design

- Sample Size : Power analysis (α=0.05, β=0.2) to determine minimum n per group .

- Controls : Include vehicle, positive (reference drug), and negative (scrambled siRNA) controls.

- Blinding : Randomize treatment allocation and use double-blinding in animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.